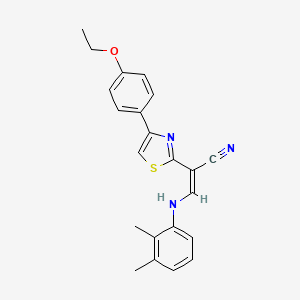
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((2,3-dimethylphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves multi-step chemical reactions, typically starting from readily available precursors. The thiazole moiety is synthesized through condensation reactions involving thioamide derivatives and α,β-unsaturated nitriles. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for related thiazole compounds often range from 1.61 µg/mL to 1.98 µg/mL, indicating potent antitumor activity comparable to standard chemotherapeutics like doxorubicin .
Antiviral Activity
Thiazole derivatives have also shown promise in antiviral applications. A structure-activity relationship analysis indicated that modifications on the thiazole ring can enhance antiviral efficacy against pathogens like Plasmodium falciparum. This suggests that this compound may exhibit similar properties depending on its structural features .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in metabolic pathways related to diabetes and neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes by related thiazole compounds suggests a potential therapeutic application for this compound in managing these conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR analysis:
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity |
| Dimethyl Substitution | Increases potency against cancer cells |
| Ethoxy Group | Enhances solubility and bioavailability |
| Amino Group | Critical for enzyme inhibition |
This table summarizes the key structural features that influence the biological activity of the compound.
Case Studies
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives including this compound against various cancer cell lines such as HT29 and Jurkat cells. The results indicated that modifications on the phenyl and thiazole rings significantly enhanced cytotoxicity, with some derivatives showing IC50 values lower than doxorubicin .
- Enzyme Inhibition : Another research focused on the inhibitory effects of thiazole derivatives on acetylcholinesterase and α-glucosidase. The findings suggested that specific substitutions on the thiazole ring could lead to improved inhibitory activity, making these compounds promising candidates for treating Alzheimer's disease and Type 2 diabetes .
特性
IUPAC Name |
(Z)-3-(2,3-dimethylanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-4-26-19-10-8-17(9-11-19)21-14-27-22(25-21)18(12-23)13-24-20-7-5-6-15(2)16(20)3/h5-11,13-14,24H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBDDWXTDWYPAU-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














